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molecular formula C9H13N3O2 B8507335 N-[methyl] N-[methoxy] 3,4-diaminobenzamide

N-[methyl] N-[methoxy] 3,4-diaminobenzamide

Cat. No. B8507335
M. Wt: 195.22 g/mol
InChI Key: JKZTVZPRTWEGGK-UHFFFAOYSA-N
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Patent
US07320995B2

Procedure details

Add 18.0 g of 10% weight Pd/C catalyst to a solution of N-[methyl] N-[methoxy] 3,4-dinitrobenzamide (182 g, 0.712 moles) in 900 mL tetrahydrofuran and 900 mL ethanol under a nitrogen atmosphere. Hydrogenate at room temperature for 6 hours under 60 p.s.i. Filter the mixture through Celite® and concentrate the filtrate under reduced pressure. Suspend the residue in 500 mL dichloromethane, concentrate under reduced pressure and dry the residue under reduced pressure to provide 135 g (97%) of the desired compound.
Name
N-[methyl] N-[methoxy] 3,4-dinitrobenzamide
Quantity
182 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([O:17][CH3:18])[C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[C:6]([N+:13]([O-])=O)[CH:5]=1>[Pd].O1CCCC1.C(O)C>[CH3:1][N:2]([O:17][CH3:18])[C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([NH2:13])[CH:5]=1

Inputs

Step One
Name
N-[methyl] N-[methoxy] 3,4-dinitrobenzamide
Quantity
182 g
Type
reactant
Smiles
CN(C(C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])=O)OC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
900 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the mixture through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
dry the residue under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN(C(C1=CC(=C(C=C1)N)N)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 135 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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